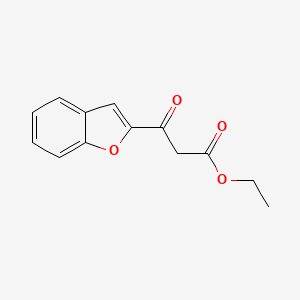

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSJYHCDGBZOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509587 | |

| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78917-44-9 | |

| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (CAS 78917-44-9): Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth exploration of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a versatile heterocyclic building block. Addressed to researchers and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer expert insights into its synthesis, quality control, and strategic applications. We delve into the causality behind synthetic choices, present self-validating analytical protocols, and explore the compound's potential, grounded in the rich pharmacology of the benzofuran scaffold.

Introduction: The Strategic Value of the Benzofuran Ketoester

This compound (CAS 78917-44-9) is a specialized chemical intermediate whose value is derived from its unique trifunctional architecture: a benzofuran nucleus, a ketone, and an ethyl ester. This arrangement of functional groups makes it an exceptionally versatile precursor in organic synthesis.[1]

The benzofuran moiety itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[2] These include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2] Derivatives of benzofuran have been developed into approved drugs for conditions ranging from cardiac arrhythmias (Amiodarone) to gout (Benzbromarone).[3]

Therefore, this compound is not merely a reagent but a strategic entry point for accessing novel and complex benzofuran-containing molecules. Its β-ketoester functionality is primed for a wide range of chemical transformations, allowing chemists to elaborate the structure and explore new chemical space in drug discovery and advanced materials development.[1]

Physicochemical & Safety Profile

A clear understanding of the compound's properties and handling requirements is paramount for its effective and safe use in a laboratory setting.

Key Properties

All quantitative data has been consolidated into the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 78917-44-9 | [1] |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Synonyms | Ethyl 3-(benzo[b]furan-2-yl)-3-oxopropanoate | [1] |

| MDL Number | MFCD04114373 | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][4] |

GHS Hazard & Safety Information

This compound is classified as a potential irritant and harmful if ingested or inhaled. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Pictogram: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6] Keep away from strong oxidizing agents.[7]

-

Recommended Synthesis Pathway: A Logic-Driven Approach

While multiple synthetic routes to benzofuran derivatives exist, a robust and logical pathway to this compound involves a two-stage process. We first construct the core benzofuran-2-carboxylate ester, which then undergoes a crossed Claisen condensation. This approach is chosen for its reliance on fundamental, high-yielding reactions and commercially available starting materials.

Stage 1: Synthesis of Ethyl Benzofuran-2-carboxylate

The initial step is the formation of the benzofuran ring system. A reliable method starts with salicylaldehyde and ethyl bromoacetate, proceeding via an O-alkylation followed by an intramolecular cyclization.[2]

Caption: Synthesis workflow for this compound.

Stage 2: Crossed Claisen Condensation

This is the key carbon-carbon bond-forming step to generate the β-ketoester. The mechanism involves the formation of an ester enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the Ethyl Benzofuran-2-carboxylate synthesized in Stage 1.[8]

Causality Behind Experimental Choices:

-

Choice of Base (NaOEt): A strong, non-nucleophilic base is required to deprotonate the α-carbon of ethyl acetate to form the enolate.[7] Sodium ethoxide is ideal because any transesterification reaction with the ethyl ester starting materials results in no net change. Using a different alkoxide (e.g., methoxide) could lead to a mixture of methyl and ethyl ester products.

-

Stoichiometry: A full equivalent of base is used, not a catalytic amount. This is because the final β-ketoester product is more acidic than the starting esters. The base will deprotonate the product, forming a resonance-stabilized enolate. This final, irreversible deprotonation step drives the reaction equilibrium to completion, ensuring a high yield.[9]

-

Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Any water present will hydrolyze the base and the esters, significantly reducing the yield.

-

Acid Workup: The reaction mixture is quenched with a dilute acid. This serves to neutralize the remaining base and, crucially, to protonate the enolate of the β-ketoester product, yielding the final neutral compound.[7]

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

Addition: Add a solution of Ethyl Benzofuran-2-carboxylate (1.0 eq) and ethyl acetate (1.2 eq) in anhydrous ethanol dropwise to the stirred base solution at room temperature.

-

Reaction: After the addition is complete, gently heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to 0°C in an ice bath. Slowly quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Applications in Research & Development

The utility of this compound stems from its role as a versatile synthetic platform.

Caption: Application pathways from the core ketoester intermediate.

-

Pharmaceutical Intermediates: The 1,3-dicarbonyl system is a classic precursor for synthesizing a variety of five- and six-membered heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with urea or guanidine derivatives can produce pyrimidines. These heterocyclic cores are ubiquitous in modern pharmaceuticals.

-

Anticancer & Kinase Inhibitors: The broader benzofuran scaffold is known to be a potent inhibitor of various protein kinases, such as CDK2, GSK-3β, and Src kinase.[1] This ketoester provides a direct handle for synthesizing libraries of novel benzofuran derivatives to screen for potent and selective kinase inhibitors for oncology applications.

-

Antioxidant and Anti-inflammatory Research: Some benzofuran compounds exhibit antioxidant and anti-inflammatory effects.[10] This intermediate can be used to create derivatives for studying structure-activity relationships in these therapeutic areas.

-

Materials Science: The aromatic and polar nature of the molecule allows for its use as an additive or monomer in the development of advanced polymers, potentially enhancing thermal stability or mechanical properties.[1]

Quality Control & Analytical Methodology

Ensuring the identity and purity of this compound is critical for the reproducibility of downstream experiments. A multi-technique approach is essential for a self-validating quality control system.

Step-by-Step QC Protocol

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

-

Validation: A pure sample should exhibit a single major peak (>95% by area). The retention time serves as a reliable identifier for a specific, validated method.

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure by identifying all non-exchangeable protons.

-

Expected Signals:

-

Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).

-

Methylene Group (CH₂): A singlet around 4.0 ppm, positioned between the two carbonyl groups.

-

Benzofuran Protons: A complex multiplet pattern in the aromatic region (7.2-7.8 ppm).

-

-

Causality: The specific chemical shifts and splitting patterns are dictated by the electronic environment of each proton, providing a unique fingerprint of the molecule's structure.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is typically used.

-

Validation: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 233.07 or the sodium adduct [M+Na]⁺ at m/z 255.05, confirming the molecular formula C₁₃H₁₂O₄. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

-

Future Perspectives

The true potential of this compound lies in its capacity as a launchpad for innovation. Future research directions could include:

-

Fragment-Based Drug Discovery: Utilizing the benzofuran ketoester as a core fragment for building libraries aimed at novel biological targets.

-

Asymmetric Synthesis: Developing catalytic asymmetric methods to modify the methylene group, introducing chirality and creating stereochemically complex drug candidates.

-

Bio-conjugation: Functionalizing the molecule for attachment to biomolecules, creating targeted probes or therapeutic agents.

-

Organic Electronics: Exploring derivatives for applications in organic light-emitting diodes (OLEDs) or sensors, leveraging the electronic properties of the benzofuran system.

This compound, while a simple intermediate, represents a gateway to complex and high-value chemical entities. Its thoughtful application, guided by the principles outlined in this guide, will undoubtedly contribute to future discoveries in medicine and materials science.

References

- Patel, V. R., et al. (2018). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Saudi Chemical Society.

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. Available at: [Link]

- Jadhav, S. B., & Pande, J. V. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research.

-

Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

- Supporting Information for a relevant chemical synthesis public

- Ahmed, A. M. (n.d.). The Claisen Condensation.

-

Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

- Perez, J., et al. (2011). Use of Blue Agar CAS Assay for Siderophore Detection.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

- CymitQuimica. (2022).

- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran.

-

PubChem. (n.d.). 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(fur-2-yl)-3-oxopropanoate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. researchgate.net [researchgate.net]

- 4. 78917-44-9|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 3-(fur-2-yl)-3-oxopropanoate | C9H10O4 | CID 2759240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wisdomlib.org [wisdomlib.org]

An In-depth Technical Guide to Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a versatile building block in medicinal chemistry and organic synthesis. From its fundamental molecular properties to detailed synthetic and analytical protocols, this document serves as a technical resource for professionals in drug discovery and development.

Core Molecular Profile

This compound is a β-keto ester featuring a benzofuran moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

| Property | Value | Source |

| Molecular Weight | 232.23 g/mol | [1] |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| CAS Number | 78917-44-9 | [1] |

| Synonyms | Ethyl 3-(benzo[b]furan-2-yl)-3-oxopropanoate | |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be logically approached through a Claisen condensation reaction, a fundamental method for the formation of β-keto esters.[2][3][4][5] This involves the reaction of an ester with a ketone in the presence of a strong base. In this case, the starting materials would be a benzofuran-2-yl ketone derivative and an ethyl ester.

A plausible synthetic route involves the acylation of a suitable benzofuran precursor with an ethyl ester derivative. The general mechanism for a Claisen condensation is outlined below:

Caption: General schematic for the synthesis of this compound via Claisen condensation.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative procedure based on established methods for Claisen condensations.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

-

Addition of Reactants: To the stirred solution, add a benzofuran-2-carboxylic acid ester (1 equivalent) and diethyl oxalate (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6]

Structural Characterization and Analytical Methods

The structural integrity and purity of synthesized this compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methylene protons of the propanoate chain, and the aromatic protons of the benzofuran ring system. The chemical shifts of the methylene protons can provide insight into the keto-enol tautomerism.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the benzofuran ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition. For C₁₃H₁₂O₄, the expected exact mass is 232.0736.

-

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of benzofuran derivatives, including cleavage of the ester group and fragmentation of the benzofuran ring system.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

Representative HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This method should provide a sharp peak for the pure compound, with the retention time being characteristic of the molecule under the given conditions.

Caption: A typical workflow for the synthesis and analytical characterization of this compound.

Chemical Reactivity and Properties

Keto-Enol Tautomerism

A key chemical feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[9][10][11] This equilibrium is influenced by factors such as the solvent and temperature.[9][12]

The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl group. The presence of both tautomers can be observed and quantified by ¹H NMR spectroscopy, where the enolic proton typically appears as a broad singlet in the downfield region (around 12-14 ppm).[9]

Caption: The keto-enol tautomeric equilibrium in this compound.

Applications in Drug Discovery and Development

Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[13][14][15] this compound serves as a key starting material for the synthesis of various pharmacologically active compounds. The β-keto ester functionality allows for a variety of subsequent chemical transformations to build more complex molecular architectures.

For instance, the methylene group between the two carbonyls is acidic and can be readily deprotonated to form a nucleophilic enolate, which can then be alkylated or acylated to introduce further substituents. The ketone or ester can also be selectively reduced or transformed into other functional groups.

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[16][17]

References

- Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

- International Journal of Pharmacy and Biological Sciences. (n.d.).

- Indian Journal of Chemistry, Section B. (2021, May).

- Molecules. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.

- MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- BLDpharm. (n.d.). 78917-44-9|Ethyl 3-(benzofuran-2-yl)

- PubMed Central. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- Master Organic Chemistry. (2020, September 14).

- ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.

- Atlantis Press. (n.d.).

- Fisher Scientific. (n.d.).

- ResearchGate. (2025, August 7). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).

- ResearchGate. (n.d.). HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma | Request PDF.

- ChemicalBook. (n.d.). Ethyl 3-(benzylamino)

- NIH. (n.d.).

- PubMed. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (2025, April 28).

- JoVE. (2025, May 22).

- SciSpace. (n.d.).

- YouTube. (2018, May 10).

- ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone.

- PubMed Central. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.

- Agency for Toxic Substances and Disease Registry. (n.d.).

- RSC Publishing. (2019, September 2).

- (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray.

- Apollo Scientific. (2022, September 16).

- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.

- ResearchGate. (2025, August 7).

- ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.

- (n.d.).

- PubMed Central. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.

- Wikipedia. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- PubMed. (n.d.). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase.

- PubMed. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. 78917-44-9|this compound|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 4. youtube.com [youtube.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a significant heterocyclic compound. Given the prevalence of the benzofuran scaffold in medicinal chemistry and drug discovery, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and drug development professionals.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This document will delve into the theoretical and practical aspects of IR spectroscopy as it applies to this specific β-keto ester, offering insights into spectral interpretation, the influence of tautomerism, and a detailed experimental protocol for data acquisition.

Molecular Structure and its Spectroscopic Implications

This compound (CAS No. 78917-44-9) possesses a unique molecular architecture that gives rise to a complex and informative infrared spectrum.[4] The structure incorporates a benzofuran ring system, a ketone, and an ester functional group. This combination of features, particularly the β-dicarbonyl moiety, allows for the existence of keto-enol tautomerism, a phenomenon that profoundly influences the vibrational spectrum.

Caption: Keto-enol tautomers of this compound.

The equilibrium between the keto and enol forms is sensitive to factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding, which will have a distinct signature in the IR spectrum.

Predicted Infrared Absorption Bands

A detailed analysis of the functional groups present in this compound allows for the prediction of its characteristic IR absorption bands. The interpretation of the spectrum will require consideration of both the keto and enol tautomers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| Keto Tautomer | |||

| C=O (Ketone) | Stretch | 1685-1710 | Conjugation with the benzofuran ring will lower the frequency from a typical aliphatic ketone. |

| C=O (Ester) | Stretch | 1735-1750 | Typically at a higher frequency than the ketone. |

| C-O (Ester) | Stretch | 1200-1300 | Strong, characteristic ester band. |

| C-H (Aromatic) | Stretch | 3000-3100 | |

| C=C (Aromatic) | Stretch | 1450-1600 | Multiple bands expected. |

| C-O-C (Benzofuran) | Asymmetric Stretch | 1200-1275 | |

| C-H (Aliphatic) | Stretch | 2850-3000 | |

| Enol Tautomer | |||

| O-H (Intramolecular H-bond) | Stretch | 2500-3200 | Very broad and weak due to strong hydrogen bonding. |

| C=C (Enol) | Stretch | 1600-1650 | Conjugated with the ester and benzofuran ring. |

| C=O (Ester, Conjugated) | Stretch | 1690-1715 | Lower frequency due to conjugation and potential hydrogen bonding. |

| C-O (Enol) | Stretch | 1250-1350 |

Note: These are predicted ranges and actual values may vary based on the physical state of the sample and intermolecular interactions.

The presence of the benzofuran moiety, an aromatic heterocycle, will contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).[1] The aromatic C=C stretching vibrations will likely appear as a series of sharp bands between 1450 and 1600 cm⁻¹.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound, which is a solid at room temperature, using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for solid samples due to its minimal sample preparation requirements.[5][6][7] An alternative method using a KBr pellet is also described.

3.1. ATR-FTIR Spectroscopy

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology:

-

Instrument Preparation: Before analysis, ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] This can be achieved by wiping it with a soft tissue dampened with a suitable solvent like isopropanol or ethanol, followed by a dry tissue.

-

Background Collection: A background spectrum must be collected with the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions, which will then be subtracted from the sample spectrum.

-

Sample Loading: Place a small amount (typically a few milligrams) of this compound powder directly onto the center of the ATR crystal.[7]

-

Pressure Application: Engage the instrument's pressure arm to apply a consistent force, ensuring intimate contact between the solid sample and the crystal surface.[8] Good contact is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline-corrected and the peaks labeled.

-

Cleaning: After the measurement, retract the pressure arm, and carefully remove the sample powder. Clean the crystal surface as described in step 1.

3.2. KBr Pellet Method (Alternative)

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.[9]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Interpretation and Significance

The obtained IR spectrum will serve as a unique fingerprint for this compound. The key diagnostic bands will be the C=O stretching frequencies. The presence of two distinct C=O bands in the 1680-1750 cm⁻¹ region would be indicative of the keto tautomer. Conversely, a broad O-H stretch in the 2500-3200 cm⁻¹ region, coupled with a lower-frequency, conjugated C=O stretch (around 1700 cm⁻¹) and a C=C enol stretch (around 1620 cm⁻¹), would confirm the presence of the enol tautomer. The relative intensities of these bands can provide qualitative information about the equilibrium position between the two tautomers in the solid state.

For drug development professionals, this detailed spectroscopic information is critical for:

-

Structural Verification: Confirming the identity and purity of synthesized batches of the compound.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the compound may exhibit distinct IR spectra.

-

Stability Studies: Monitoring for degradation or chemical changes over time, which would be reflected in changes to the IR spectrum.

-

Reaction Monitoring: Tracking the synthesis of the compound or its subsequent chemical transformations.

Conclusion

The infrared spectroscopy of this compound provides a wealth of structural information. A careful analysis of the spectrum, with particular attention to the carbonyl and hydroxyl stretching regions, allows for the elucidation of its tautomeric form and confirmation of its chemical identity. The experimental protocols outlined in this guide provide a reliable framework for obtaining high-quality data, which is an indispensable component of the characterization of novel benzofuran derivatives in a research and drug development setting.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

-

Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]

-

Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

-

Benzofuran. NIST WebBook. Available at: [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Available at: [Link]

-

Synthetic studies of β-ketoesters. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Tennessee at Martin. Available at: [Link]

-

FTIR Spectroscopy (Solid Sample Analysis). YouTube. Available at: [Link]

-

Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. PubMed Central. Available at: [Link]

-

Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST WebBook. Available at: [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

Ethyl-2-benzofuran. NIST WebBook. Available at: [Link]

-

Ab initio and DFT Studies of the Vibrational Spectra of Benzofuran and its derivatives. ResearchGate. Available at: [Link]

-

DFT STUDIES OF STRUCTURAL PARAMETERS, VIBRATIONAL FREQUENCIES AND NMR SPECTRA OF 3-(1H-BENZO[D]IMIDAZOL1-YL)-N'-(TOSYLOXY)PROPANIMIDAMIDE. CyberLeninka. Available at: [Link]

-

Computations of Vibrational Infrared Frequencies of Selected Amines. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 78917-44-9|this compound|BLD Pharm [bldpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a versatile intermediate with significant applications in pharmaceutical and chemical synthesis. Its unique molecular architecture, combining a benzofuran nucleus with a reactive β-keto ester moiety, makes it a valuable building block for the creation of complex bioactive molecules. However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. A thorough understanding of its stability profile is therefore paramount for ensuring its quality, efficacy, and shelf-life in research and development settings.

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the chemical rationale behind its stability, explore potential degradation pathways, and provide actionable protocols for its handling, storage, and stability assessment.

Physicochemical Properties and Structural Features Influencing Stability

This compound possesses two key functional groups that dictate its chemical behavior and stability: the β-keto ester and the benzofuran ring system.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | |

| Molecular Weight | 232.23 g/mol | |

| CAS Number | 78917-44-9 |

The β-keto ester functionality is characterized by an acidic α-hydrogen, making the compound susceptible to base-catalyzed reactions and keto-enol tautomerism. The benzofuran ring, an aromatic heterocycle, is prone to oxidative and electrophilic attack, particularly at the electron-rich furan ring.

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several key pathways, primarily driven by hydrolysis, thermal stress, oxidation, and photolysis.

Hydrolytic Degradation

The ester linkage in the β-keto ester moiety is the primary site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases, with base-catalyzed hydrolysis generally proceeding at a faster rate.

The initial product of hydrolysis is the corresponding β-keto acid. β-keto acids are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield a ketone.[1][2]

Caption: Potential oxidative degradation of the benzofuran moiety.

Thermal Degradation

As with many organic molecules, elevated temperatures can accelerate degradation. For this compound, thermal stress can promote decarboxylation of the hydrolytically formed β-keto acid. Furthermore, high temperatures can lead to other, less specific decomposition pathways, resulting in a complex mixture of degradants.

Photodegradation

Benzofuran derivatives are known to be sensitive to light. [3]Exposure to UV or even visible light can induce photochemical reactions, leading to discoloration and the formation of various photoproducts. The specific photolytic degradation pathway for this compound has not been elucidated in the literature but is a critical factor to consider for storage.

Recommended Storage and Handling Conditions

Based on the inherent chemical instability of the β-keto ester and benzofuran moieties, the following storage and handling conditions are crucial to maintain the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C [4]or 0-8°C 5 | To minimize the rate of all potential degradation reactions, particularly hydrolysis and subsequent decarboxylation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) . | To prevent oxidative degradation of the benzofuran ring. |

| Moisture | Keep in a tightly sealed container in a dry place . [2][6] | To prevent hydrolysis of the ester functionality. The compound is likely hygroscopic. |

| Light | Protect from light . | To prevent photolytic degradation of the benzofuran moiety. Amber vials or storage in a dark cabinet is recommended. |

| Incompatibilities | Avoid contact with strong oxidizing agents . [6] | To prevent oxidative degradation of the benzofuran ring. |

| pH | Avoid exposure to strong acids and bases . | To prevent acid- or base-catalyzed hydrolysis of the ester. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Minimize exposure to ambient air and moisture during weighing and transfer.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a combination of long-term stability studies and forced degradation studies should be performed. These studies are essential for identifying potential degradants, developing stability-indicating analytical methods, and establishing a retest period or shelf life.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to predict its stability profile under various stress conditions. [7]The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products. [8][9]

Sources

- 1. mcat-review.org [mcat-review.org]

- 2. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 3. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. sgs.com [sgs.com]

Methodological & Application

Application Note and Protocol: Strategic Synthesis of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate via Crossed Claisen Condensation

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a valuable β-keto ester intermediate for pharmaceutical development. Benzofuran scaffolds are central pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This protocol details a robust and efficient crossed Claisen condensation methodology, leveraging the non-enolizable nature of ethyl benzofuran-2-carboxylate to direct the reaction with ethyl acetate. We will delve into the mechanistic underpinnings, provide a detailed, field-tested protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Value of Crossed Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters from two ester molecules.[5][6] The reaction is typically promoted by a strong base, such as a sodium alkoxide.[7] While the condensation of two identical esters is straightforward, the reaction between two different esters, known as a "crossed" Claisen condensation, can lead to a mixture of four products, diminishing its synthetic utility.[7]

A highly effective strategy to overcome this challenge is to use one ester partner that lacks α-hydrogens, rendering it incapable of forming an enolate (i.e., it is non-enolizable).[7][8] This non-enolizable ester can only act as the electrophilic acyl donor, preventing self-condensation and ensuring the formation of a single desired product.

In this application, we employ this strategy to synthesize this compound. The non-enolizable Ethyl benzofuran-2-carboxylate serves as the acyl donor, while Ethyl acetate , which possesses acidic α-hydrogens, acts as the enolizable nucleophile precursor. The resulting β-keto ester is a key building block for more complex, biologically active molecules.[4][9][10]

Overall Reaction Scheme:

Mechanistic Pathway

The reaction proceeds through a well-established multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues. The entire process is driven to completion by the final, irreversible deprotonation of the product, which is more acidic than the starting materials.[11][12]

-

Enolate Formation: The alkoxide base (ethoxide) abstracts an acidic α-proton from the enolizable ester (ethyl acetate) to form a nucleophilic enolate ion.[13]

-

Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (ethyl benzofuran-2-carboxylate). This forms a tetrahedral intermediate.

-

Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. This yields the β-keto ester product.

-

Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the methylene group situated between two carbonyls (pKa ≈ 11). The ethoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates the product to form a resonance-stabilized enolate. This step requires the use of a full stoichiometric equivalent of base and drives the reaction equilibrium toward the product.[8][11]

-

Protonation (Workup): A final acidic workup is performed to protonate the product enolate, yielding the neutral this compound.[13]

Caption: Figure 1: Mechanism of Crossed Claisen Condensation

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount | Notes |

| Ethyl benzofuran-2-carboxylate | 190.19 | 0.05 | 1.0 | 9.51 g | Limiting reagent. Must be pure and dry. |

| Ethyl acetate | 88.11 | 0.10 | 2.0 | 8.81 g (9.78 mL) | Reagent and solvent. Use anhydrous grade. |

| Sodium Ethoxide (NaOEt) | 68.05 | 0.06 | 1.2 | 4.08 g | Highly hygroscopic and corrosive.[14] |

| Anhydrous Ethanol | 46.07 | - | - | 50 mL | As solvent. |

| Diethyl Ether (Anhydrous) | 74.12 | - | - | 200 mL | For extraction. |

| Hydrochloric Acid (1 M) | 36.46 | - | - | ~75 mL | For workup. |

| Saturated Sodium Bicarbonate | - | - | - | 50 mL | For washing. |

| Saturated Sodium Chloride (Brine) | - | - | - | 50 mL | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | ~10 g | For drying. |

Equipment

-

250 mL three-neck round-bottom flask, oven-dried

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Addition funnel, oven-dried

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Setup and Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, addition funnel, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool. Maintain a positive pressure of inert gas throughout the reaction.

-

Base Preparation: In the reaction flask, dissolve sodium ethoxide (4.08 g, 0.06 mol) in anhydrous ethanol (50 mL) with gentle stirring.

-

Reagent Addition: Combine ethyl benzofuran-2-carboxylate (9.51 g, 0.05 mol) and anhydrous ethyl acetate (9.78 mL, 0.10 mol) and add this mixture to the addition funnel.

-

Initiation of Reaction: Add the ester mixture dropwise from the addition funnel to the stirring sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

-

Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux using the heating mantle for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M HCl (~75 mL) with vigorous stirring until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the layers and extract the aqueous layer with another portion of diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Causality Note: The bicarbonate wash removes any residual acid. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[8]

-

Purification: The crude product, a yellow-to-amber oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Application Notes and Troubleshooting

-

Purity of Reagents: The success of the Claisen condensation is highly dependent on the absence of water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Sodium ethoxide is highly hygroscopic and should be handled quickly in a dry atmosphere.[8]

-

Choice of Base: A stoichiometric amount of base is required because the product is deprotonated, which drives the reaction.[8][11] Using less than one equivalent will result in low yields. While sodium hydride (NaH) can also be used, sodium ethoxide is often preferred for its solubility and ease of handling in an ethanol solvent system.

-

Side Reactions: The primary side reaction is the self-condensation of ethyl acetate. Using an excess of ethyl acetate and adding the ester mixture to the base (as described) helps to maintain a low concentration of the enolate, favoring the cross-condensation pathway.

-

Product Stability: β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic/basic conditions or upon prolonged heating.[8] It is crucial to perform the acidic workup at low temperatures and to be mindful during purification.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

Safety Precautions

-

Sodium Ethoxide: Highly corrosive and flammable solid. Reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide. Causes severe skin and eye burns. Handle in an inert, dry atmosphere (glove box or Schlenk line).[16][17] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Diethyl Ether: Extremely flammable liquid and vapor. Use in a well-ventilated fume hood away from ignition sources.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

References

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. [Link]

-

Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

Wikipedia. Diethyl oxalate. [Link]

-

Willson Research Group. The Claisen Condensation. [Link]

-

Ataman Kimya. DIETHYL OXALATE. [Link]

- Google Patents.

-

Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. [Link]

-

ACS Publications. A Method for the Preparation of Diethyl Oxalate. [Link]

- Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.

-

Atlantis Press. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]

-

Willson Research Group, University of Texas. (2019, April 9). The Claisen Condensation. [Link]

-

Chem-Station. (2014, October 21). Claisen Condensation. [Link]

-

MedCrave. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. [Link]

-

PubChem. Diethyl Oxalate. [Link]

-

International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

-

ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

-

Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Claisen Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. youtube.com [youtube.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note & Protocols: A Guide to the Synthesis and Anticancer Screening of Novel Benzofuran Derivatives

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects, making them a focal point in modern medicinal chemistry.[3][4] This guide provides an in-depth, experience-driven framework for the rational design, chemical synthesis, and biological evaluation of novel benzofuran derivatives as potential anticancer agents. We will move beyond simple procedural lists to explain the causality behind experimental choices, from selecting a synthetic strategy to implementing self-validating cell-based assays. Detailed, step-by-step protocols for a palladium-catalyzed synthesis and a primary in vitro cytotoxicity screening using the MTT assay are provided, alongside strategies for data interpretation and preliminary mechanism-of-action studies.

The Benzofuran Scaffold: A Rationale for Anticancer Drug Design

Benzofuran and its analogues are of great interest in oncology due to their ability to interact with various biological targets implicated in cancer progression.[5][6] The versatility of the benzofuran ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This forms the basis of Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds.[3][7]

Key Mechanistic Insights from Existing Derivatives:

-

Tubulin Polymerization Inhibition: Certain benzofuran derivatives, acting as Combretastatin A-4 (CA-4) analogues, can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[6]

-

Kinase Inhibition: The scaffold serves as a template for designing inhibitors of crucial oncogenic kinases, such as VEGFR-2 and EGFR, thereby blocking signaling pathways that drive tumor growth and angiogenesis.[8][9]

-

mTOR Signaling Inhibition: Novel benzofuran derivatives have been developed as potent inhibitors of the mTOR (mammalian Target of Rapamycin) pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancer.[5][10]

-

DNA Intercalation and Apoptosis Induction: Some derivatives have been shown to bind to DNA and induce apoptosis through caspase activation, highlighting a direct cytotoxic mechanism.[11]

Our design strategy will focus on synthesizing 2-arylbenzofurans, a class consistently reported to have significant cytotoxic activity.[3] The rationale is to combine the privileged benzofuran core with various substituted aryl groups to explore new chemical space and optimize target interactions.

Caption: Rational design of benzofuran anticancer agents.

Synthesis of 2-Arylbenzofuran Derivatives

Modern synthetic organic chemistry offers several robust methods for constructing the benzofuran core.[12][13] While classical methods exist, transition-metal-catalyzed cross-coupling reactions provide superior efficiency, substrate scope, and milder reaction conditions. We will focus on a one-pot cascade reaction involving a Sonogashira coupling followed by an intramolecular cyclization, a highly efficient strategy for generating 2-arylbenzofurans.[14][15][16] This approach is favored for its operational simplicity and tolerance of diverse functional groups, which is essential for building a library of analogues for screening.[17]

Protocol 2.1: One-Pot Synthesis of 2-(4-Methoxyphenyl)benzofuran via Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization

This protocol details the synthesis of a representative 2-arylbenzofuran. The choice of a palladium/copper co-catalyst system is critical; palladium facilitates the primary cross-coupling, while copper acts as a co-catalyst for the Sonogashira reaction and promotes the subsequent cyclization.[18]

Materials and Reagents:

-

2-Iodophenol (98%)

-

4-Ethynylanisole (98%)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 50 mL Schlenk flask, add 2-iodophenol (220 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), CuI (7.6 mg, 0.04 mmol, 4 mol%), and PPh₃ (21 mg, 0.08 mmol, 8 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen gas for 10-15 minutes. This is a crucial step to prevent oxidation of the catalyst and reagents.

-

Solvent and Reagent Addition: Using syringes, add anhydrous toluene (10 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol). Stir the mixture at room temperature until the solids dissolve.

-

Substrate Addition: Add 4-ethynylanisole (158 mg, 1.2 mmol) to the reaction mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting 2-iodophenol spot indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL). The NH₄Cl wash is essential for quenching the base and removing copper salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane to 98:2 hexane:ethyl acetate) to afford the pure 2-(4-methoxyphenyl)benzofuran as a solid.

-

Characterization (Self-Validation): Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). An accurate mass measurement from HRMS provides unequivocal confirmation of the elemental composition.

Caption: Workflow for the synthesis of 2-arylbenzofurans.

In Vitro Anticancer Screening

The initial evaluation of a novel compound's anticancer potential is typically performed using in vitro cell viability or cytotoxicity assays.[19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20]

Rationale for Assay Design: The core principle is to determine the concentration at which the synthesized compound inhibits cancer cell growth by 50% (IC₅₀).[21] To establish a meaningful therapeutic window, it is imperative to screen against a panel of cancer cell lines and at least one non-cancerous cell line. This allows for the assessment of both potency and selectivity.

Protocol 3.1: MTT Cytotoxicity Assay

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[22] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the solution is quantified spectrophotometrically.

Materials and Reagents:

-

Cancer Cell Lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

-

Non-Cancerous Cell Line (e.g., HUVEC or MCF-10A)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Doxorubicin (positive control)

-

Sterile 96-well flat-bottom cell culture plates

Equipment:

-

Laminar flow hood

-

CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at ~570 nm)

Step-by-Step Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin. Perform a cell count (e.g., with a hemocytometer) and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the synthesized benzofuran derivative and the Doxorubicin control in DMSO. Create a series of 2x concentrated serial dilutions in serum-free medium (e.g., ranging from 200 µM to ~0.1 µM).

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the various compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells, typically ≤0.5%) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if desired.

-

Data Analysis (Self-Validation):

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sci-Hub. One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions / ChemistrySelect, 2019 [sci-hub.kr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

- 21. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Scaffold: Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the benzofuran nucleus stands as a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This application note delves into the specific utility of a key derivative, Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, as a versatile building block in the synthesis of novel therapeutic agents. We will explore its synthesis, physicochemical properties, and its application in the construction of more complex heterocyclic systems with pronounced biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical, field-tested protocols.

Physicochemical Properties and Synthesis

This compound (CAS No: 78917-44-9) is a solid, heterocyclic building block that serves as a crucial starting material in various synthetic pathways.[6] Its structure, featuring a β-ketoester moiety attached to the benzofuran core, provides two reactive centers for further chemical transformations.

| Property | Value | Reference |

| CAS Number | 78917-44-9 | [6] |

| Molecular Formula | C₁₃H₁₂O₄ | [6] |

| Molecular Weight | 232.23 g/mol | [6] |

| Appearance | Solid | [6] |

| Storage | 2-8°C, Sealed in a dry place | [6] |

Application in the Synthesis of Bioactive Heterocycles

The true value of this compound in medicinal chemistry lies in its utility as a precursor for more complex heterocyclic systems. The presence of the 1,3-dicarbonyl system makes it an ideal substrate for cyclization reactions, a powerful strategy in drug discovery for creating novel and structurally diverse scaffolds.[8]

Synthesis of Benzofuran-Based Pyrazole Derivatives

One of the most significant applications of this compound is in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][9] The reaction with hydrazine hydrate provides a straightforward route to 5-(benzofuran-2-yl)-1H-pyrazol-3(2H)-one.

Caption: Synthetic pathway for a benzofuran-pyrazole hybrid.

This protocol is adapted from a general procedure for the synthesis of pyrazolones from β-ketoesters.

Rationale: The reaction proceeds via a condensation reaction between the hydrazine and the two carbonyl groups of the β-ketoester, followed by cyclization to form the stable pyrazolone ring. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.2 eq)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10 mL per gram of ester).

-

With continuous stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven to obtain 5-(benzofuran-2-yl)-1H-pyrazol-3(2H)-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the product can also be compared with literature values if available.

Biological Activities of Benzofuran-Pyrazole Derivatives

The hybridization of the benzofuran and pyrazole scaffolds has led to the discovery of compounds with significant biological activities.

Antimicrobial Activity

Several studies have reported the promising antimicrobial properties of benzofuran-pyrazole derivatives. These compounds have shown activity against a range of bacterial and fungal strains.[4][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[10]

| Compound Type | Organism | Activity | Reference |

| Benzofuran-pyrazole hybrids | S. aureus, E. coli | Significant inhibition zones | [11] |

| Benzofuran-pyrazole derivatives | Various bacteria and fungi | MIC values ranging from 2.50-20.60 µg/mL | [10] |

Anti-inflammatory Activity

Benzofuran and pyrazole moieties are independently known to be present in compounds with anti-inflammatory properties.[12][13] Their combination in a single molecule has been explored as a strategy to develop novel anti-inflammatory agents, potentially for the management of conditions like osteoarthritis.[12] Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins.[12]

Anticancer Activity

The benzofuran scaffold is a key component in many natural and synthetic compounds with anticancer properties.[14][15] The substitution at the C-2 position of the benzofuran ring has been identified as crucial for cytotoxic activity.[16] this compound, with its functionality at the C-2 position, serves as an excellent starting point for the synthesis of novel anticancer agents. For instance, benzofuran-2-carboxamide derivatives have been shown to inhibit the growth of various cancer cell lines.[17][18]

Caption: Workflow for developing lead compounds.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on benzofuran derivatives have provided valuable insights for the design of more potent and selective therapeutic agents. For anticancer activity, substitutions at the C-2 position of the benzofuran ring with ester or other heterocyclic moieties have been shown to be critical for cytotoxicity.[16] The nature and position of substituents on both the benzofuran and the attached heterocyclic ring can significantly influence the biological activity.

Conclusion